3-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid
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Overview
Description
3-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid is a complex organic compound with the molecular formula C27H25NO4. It is commonly used in the field of organic chemistry, particularly in peptide synthesis due to its protective group properties .
Preparation Methods
The synthesis of 3-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid typically involves the protection of the amino group of pyrrolidine-3-carboxylic acid with the fluorenylmethoxycarbonyl (Fmoc) groupThe reaction conditions often involve the use of reagents such as sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) or acid chloride methods .
Chemical Reactions Analysis
3-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the Fmoc protective group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and various acid chlorides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid is widely used in scientific research, particularly in the synthesis of peptides. It serves as a protective group for amino acids, allowing for the selective deprotection and coupling of amino acids in peptide synthesis . Additionally, it is used in the study of molecular interactions and the development of new pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of the pyrrolidine ring, preventing unwanted reactions during the synthesis process. The benzyl group provides additional stability and can be selectively removed under specific conditions .
Comparison with Similar Compounds
Similar compounds to 3-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid include:
Fmoc-protected amino acids: These compounds also use the Fmoc group for protection during peptide synthesis.
Boc-protected amino acids: These compounds use the tert-butyloxycarbonyl (Boc) group for protection.
Cbz-protected amino acids: These compounds use the benzyloxycarbonyl (Cbz) group for protection.
The uniqueness of 3-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid lies in its combination of the Fmoc protective group and the benzyl group, providing both stability and selective deprotection capabilities .
Properties
Molecular Formula |
C27H25NO4 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
3-benzyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C27H25NO4/c29-25(30)27(16-19-8-2-1-3-9-19)14-15-28(18-27)26(31)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24H,14-18H2,(H,29,30) |
InChI Key |
ZUBYOFQAIMPHJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(CC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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